Cas no 894949-82-7 (2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide)

2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
- 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
- AKOS001909723
- 2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
- F1609-1063
- 894949-82-7
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- インチ: 1S/C23H26N4O3S2/c1-14(2)17-5-7-19(8-6-17)32(29,30)20-12-25-23(27-22(20)24)31-13-21(28)26-18-10-15(3)9-16(4)11-18/h5-12,14H,13H2,1-4H3,(H,26,28)(H2,24,25,27)
- InChIKey: OHJRAROXZWKOMV-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN=C(N=C1N)SCC(NC1C=C(C)C=C(C)C=1)=O)(C1C=CC(=CC=1)C(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 470.14463305g/mol
- どういたいしつりょう: 470.14463305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 709
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 149Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1609-1063-2μmol |
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide |
894949-82-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1609-1063-20mg |
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide |
894949-82-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1609-1063-4mg |
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide |
894949-82-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1609-1063-5mg |
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide |
894949-82-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1609-1063-15mg |
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide |
894949-82-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1609-1063-3mg |
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide |
894949-82-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1609-1063-25mg |
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide |
894949-82-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1609-1063-10μmol |
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide |
894949-82-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1609-1063-10mg |
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide |
894949-82-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1609-1063-5μmol |
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide |
894949-82-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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9. Book reviews
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamideに関する追加情報
Comprehensive Overview of 2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide (CAS No. 894949-82-7)
The compound 2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide, identified by its CAS No. 894949-82-7, is a sophisticated sulfonamide derivative with significant potential in pharmaceutical and biochemical research. This molecule features a unique combination of a pyrimidine core, a benzenesulfonyl group, and an acetamide moiety, making it a subject of interest for researchers exploring novel therapeutic agents. Its structural complexity and functional diversity align with current trends in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic pathways.
In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in medicinal chemistry. The 2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide stands out for its potential applications in kinase inhibition and signal transduction modulation, topics frequently searched in academic and industrial databases. Researchers are particularly intrigued by its sulfanyl linker, which may enhance binding affinity and selectivity toward biological targets. This aligns with the growing focus on precision medicine and targeted therapy, where molecules with tailored properties are highly sought after.
The synthesis of CAS No. 894949-82-7 involves multi-step organic reactions, including sulfonylation and nucleophilic substitution, which are well-documented in peer-reviewed literature. Its propan-2-yl substituent contributes to improved lipophilicity, a critical factor in drug bioavailability—a hot topic in pharmacokinetics discussions. Additionally, the 3,5-dimethylphenyl group in its structure may influence metabolic stability, a key consideration in modern drug design workflows. These attributes make the compound a valuable candidate for structure-activity relationship (SAR) studies, a frequently searched term in chemical databases.
From an industrial perspective, 2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide has garnered attention for its potential role in high-throughput screening (HTS) campaigns. Its compatibility with fragment-based drug discovery (FBDD) methodologies further enhances its utility, as these approaches dominate current biopharmaceutical R&D trends. The compound’s pyrimidine-sulfonamide scaffold is also relevant to cancer research, a perennial focus area in scientific queries, given its resemblance to known kinase inhibitors like imatinib analogs.
Environmental and green chemistry considerations are increasingly shaping compound development, and CAS No. 894949-82-7 is no exception. Researchers are exploring sustainable synthesis routes to minimize waste and energy consumption, addressing the ESG (Environmental, Social, and Governance) criteria now prioritized by funding agencies. This aligns with searches for eco-friendly synthesis and green solvents, reflecting broader societal shifts toward sustainability in science.
In summary, 2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide represents a compelling case study in modern medicinal chemistry. Its structural features, combined with its relevance to cutting-edge research themes like kinase inhibition, drug bioavailability, and sustainable synthesis, ensure its continued prominence in scientific literature and patent filings. As the pharmaceutical industry evolves toward more targeted and sustainable solutions, this compound is poised to remain a key player in interdisciplinary research efforts.
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